5-Chloro-4-ethoxy-2-nitrotoluene
Description
General Context of Nitroaromatic Compounds in Organic Synthesis and Industrial Chemistry
Nitroaromatic compounds, characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring, are fundamental building blocks in both laboratory-scale organic synthesis and large-scale industrial chemistry. nih.govinnospk.com The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, rendering it susceptible to nucleophilic aromatic substitution while deactivating it towards electrophilic substitution. rsc.org This reactivity profile is harnessed in the synthesis of a multitude of valuable products.
Industrially, nitroaromatics are pivotal intermediates in the manufacturing of dyes, polymers, pesticides, and explosives. nih.gov For instance, the reduction of nitroaromatics provides a primary route to aromatic amines, which are precursors to a vast range of dyes and pharmaceutical agents. innospk.com The synthesis of these compounds is typically achieved through nitration reactions, where a mixture of nitric acid and sulfuric acid is used to introduce the nitro group onto the aromatic substrate. nih.gov
Overview of Aryl Ether Motifs in Chemical Research and their Synthetic Significance
Aryl ethers, which contain an oxygen atom connected to an aromatic ring (Ar—O—R), are another crucial structural motif in the landscape of chemical research. This functional group is a key component in a wide variety of natural products, pharmaceuticals, and agrochemicals. nih.gov The presence of an aryl ether linkage can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. mdpi.com Consequently, the synthesis of aryl ethers is a topic of continuous interest and development in organic chemistry.
The construction of the aryl ether bond can be challenging, and numerous methods have been developed to facilitate this transformation. These range from classical approaches like the Williamson ether synthesis and Ullmann condensation to modern transition-metal-catalyzed cross-coupling reactions. quora.com The choice of synthetic route often depends on the specific substrates and the desired complexity of the final product.
Historical Context of 5-Chloro-4-ethoxy-2-nitrotoluene or Closely Related Analogues in Chemical Research
A notable modern example that points towards the utility of this substitution pattern is found in a 2024 study by Leuci et al., which describes the synthesis of a complex molecule designed for potential therapeutic applications. mdpi.com During their synthetic route, an intermediate, 2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetic acid, was formed through a nucleophilic aromatic substitution (SNAr) reaction on a related fluorinated precursor. mdpi.com This highlights a contemporary application of the core structure of this compound as a building block in medicinal chemistry research.
Research Significance and Potential Academic Utility of this compound
The academic and research utility of this compound stems from its identity as a polysubstituted aromatic compound, offering multiple sites for chemical modification.
The arrangement of the chloro, ethoxy, nitro, and methyl groups on the benzene (B151609) ring makes this compound a valuable intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then participate in a wide range of further reactions, such as amide bond formation or the construction of heterocyclic rings. The chlorine atom, activated by the ortho- and para-directing nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. researchgate.net
The aforementioned synthesis of 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate serves as a practical example of how the 4-chloro-5-ethoxy-2-nitrophenoxy moiety, which is structurally analogous to the target compound, can be incorporated into a larger, biologically relevant scaffold. mdpi.com This suggests that this compound could be a precursor for a variety of complex structures in medicinal and materials chemistry.
The study of polysubstituted aromatic compounds is crucial for understanding the interplay of electronic and steric effects in chemical reactions. osti.gov this compound provides an excellent model system for investigating such phenomena. The directing effects of the four different substituents can be studied in various chemical transformations, providing insights into regioselectivity and reaction mechanisms.
Furthermore, the presence of both a halogen and a nitro group on the same aromatic ring allows for the exploration of competitive and sequential reactions. For instance, the conditions for selective nucleophilic substitution of the chlorine atom versus reduction of the nitro group can be investigated. Such studies contribute to the fundamental understanding of reactivity and selectivity in organic synthesis, which is essential for the rational design of synthetic routes to new and complex molecules. rsc.org The photochemistry of nitroaromatic compounds is also an area of active research, with potential applications in areas such as nitric oxide release. rsc.org
Chemical Data
Below are some of the key chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 1-chloro-2-ethoxy-5-methyl-4-nitrobenzene | nih.gov |
| Molecular Formula | C₉H₁₀ClNO₃ | nih.gov |
| Molecular Weight | 215.63 g/mol | nih.gov |
| CAS Number | 67828-40-4 | nih.gov |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)N+[O-])C)Cl | nih.gov |
| InChIKey | ZUWXJEWJAWOZRW-UHFFFAOYSA-N | nih.gov |
Structure
3D Structure
Properties
CAS No. |
67828-40-4 |
|---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
1-chloro-2-ethoxy-5-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9-5-8(11(12)13)6(2)4-7(9)10/h4-5H,3H2,1-2H3 |
InChI Key |
ZUWXJEWJAWOZRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 4 Ethoxy 2 Nitrotoluene
Retrosynthetic Analysis and Precursor Identification
The development of a synthetic route for 5-Chloro-4-ethoxy-2-nitrotoluene begins with a retrosynthetic analysis, a process of deconstructing the target molecule to identify readily available precursors.
The structure of this compound (IUPAC name: 1-chloro-2-ethoxy-5-methyl-4-nitrobenzene) features four key functional groups attached to a benzene (B151609) ring: a nitro group (-NO2), a chloro group (-Cl), an ethoxy group (-OC2H5), and a methyl group (-CH3). nih.gov Strategic disconnections can be made by considering the introduction of these groups. The most common and logical disconnection involves the nitro group, as nitration of an aromatic ring is a well-established and versatile reaction. This leads to a key precursor, 4-chloro-3-ethoxytoluene.
Alternatively, one could consider the formation of the ether linkage or the introduction of the chlorine atom as key steps. However, electrophilic nitration is often a final step in the synthesis of such polysubstituted aromatics due to the strong directing effects of the existing substituents.
Based on the primary disconnection of the nitro group, the key building block is identified as 4-chloro-3-ethoxytoluene . This precursor itself can be synthesized from more common starting materials. For instance, one could envision starting from 3-ethoxytoluene and introducing a chlorine atom at the 4-position through electrophilic chlorination. Another possibility is starting with a phenol (B47542) derivative and converting the hydroxyl group to an ethoxy group via Williamson ether synthesis. unacademy.comorganic-chemistry.org
The accessibility of these starting materials is a crucial factor in designing a practical synthetic route. Chemicals like 3-ethoxytoluene and various chlorotoluene isomers are generally available from commercial suppliers, making them viable starting points for the synthesis.
Classical Synthetic Approaches for Nitroaromatic Aryl Ethers
The synthesis of nitroaromatic aryl ethers, such as this compound, typically involves the nitration of a pre-functionalized aromatic ether. nih.gov This approach leverages the directing effects of the existing substituents to achieve the desired regioselectivity.
Electrophilic aromatic nitration is a fundamental reaction in organic chemistry used to introduce a nitro group onto an aromatic ring. masterorganicchemistry.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comvedantu.comlibretexts.org The regiochemical outcome of the nitration is dictated by the electronic and steric effects of the substituents already present on the aromatic ring. libretexts.org
The nitration of chlorotoluene isomers has been studied extensively. The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. libretexts.orgquora.com The interplay of these directing effects determines the product distribution.
For example, the nitration of p-chlorotoluene (4-chlorotoluene) yields a mixture of 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. vedantu.comgoogle.com Studies have shown that the ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. google.com The direct nitration of o-chlorotoluene can lead to several dinitro-compounds, with the product distribution depending on the reaction conditions. rsc.org The nitration of 2-chlorotoluene-4- and -5-sulphonic acids has also been investigated. rsc.org
| Starting Material | Nitrating Conditions | Major Products | Reference |
| p-Chlorotoluene | Nitric acid, Sulfuric acid | 4-chloro-2-nitrotoluene, 4-chloro-3-nitrotoluene | vedantu.comgoogle.com |
| o-Chlorotoluene | Concentrated sulfuric acid, Nitric acid | 2-chloro-3:5-dinitrotoluene, 2-chloro-5:6-dinitrotoluene | rsc.org |
| 4-Nitrotoluene (B166481) | Chlorine, Iodine catalyst | 2-chloro-4-nitrotoluene (B140621) | google.com |
| o-Nitrotoluene | Chlorine, Iron catalyst | 2-chloro-6-nitrotoluene | prepchem.com |
The ethoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The methyl group is also an ortho-, para-director, but its activating effect is weaker than that of the ethoxy group.
In the context of synthesizing this compound, the nitration of the precursor 4-chloro-3-ethoxytoluene is the key step. The ethoxy group at C-3 and the methyl group at C-1 will direct the incoming electrophile (NO2+) to the ortho and para positions relative to themselves. The chlorine at C-4 is a deactivating ortho-, para-director.
Considering the directing effects:
The ethoxy group at C-3 directs to C-2 (ortho), C-4 (ortho, blocked), and C-6 (para).
The methyl group at C-1 directs to C-2 (ortho), C-4 (para, blocked), and C-6 (ortho).
The chloro group at C-4 directs to C-3 (ortho, blocked) and C-5 (ortho).
The positions most activated for electrophilic attack are C-2 and C-6, as they are ortho to both the strongly activating ethoxy group and the activating methyl group. Position C-5 is ortho to the deactivating chloro group. Therefore, the nitration is expected to occur predominantly at the C-2 or C-6 positions. The formation of this compound requires nitration at the C-2 position. The steric hindrance from the adjacent methyl group at C-1 and the ethoxy group at C-3 might influence the regioselectivity between the C-2 and C-6 positions.
| Starting Material | Reagents | Product | Reference |
| 2-Methyl-3-nitrophenol | Benzyl chloride, Potassium carbonate | 6-Benzyloxy-2-nitrotoluene | orgsyn.org |
| Nitrophenol | Alkyl halide, Hydrogen halide-binding compound | Nitrophenyl alkyl ether | google.com |
| 4-Chloro-5-fluoro-2-nitrophenol | Sodium ethoxide, Ethyl bromoacetate | Ethyl 2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetate | mdpi.com |
Electrophilic Aromatic Nitration Strategies on Substituted Toluene (B28343)/Aryl Ethers
Regioselectivity Control in Nitration Reactions
The synthesis of nitrotoluene isomers is a crucial industrial process. uncw.edu Conventional nitration of toluene typically yields a mixture of ortho, meta, and para isomers. uncw.edu The distribution of these isomers is influenced by the reaction conditions. For instance, nitration with nitronium salts in polar solvents tends to produce a higher ratio of ortho to para isomers, while reactions in chlorinated solvents or neat aromatic compounds result in lower ortho to para ratios. nih.gov
The directing effects of substituents on the aromatic ring play a significant role in determining the regioselectivity of nitration. In chlorotoluene, the chlorine atom exerts both an electron-withdrawing inductive (-I) effect and an electron-releasing resonance (+R) effect. quora.com While the -I effect deactivates the ring towards electrophilic substitution, the +R effect directs incoming electrophiles to the ortho and para positions. quora.com
For substrates like 2-chlorotoluene (B165313), the methyl group is an activating group, while the chlorine is a deactivating group. The nitration of 2-chlorotoluene can yield various isomers, and controlling the regioselectivity is key. For instance, the nitration of o-chlorotoluene can produce 5-chloro-2-nitrotoluene. guidechem.com The use of zeolite catalysts has been explored to improve the regioselectivity towards the para-isomer, which is often the most desired product. uncw.edu Studies have shown that the pore size of the zeolite, rather than the silica/alumina ratio, is the critical factor in controlling the isomeric distribution. uncw.edu
In the case of 4-chlorotoluene, nitration can be influenced by the presence of other functional groups, such as a sulfonic acid group. rsc.org The nitration of 4-chlorotoluene-2-sulfonic acid and its corresponding sulfonyl chloride has been studied to understand the directing effects of these substituents. rsc.org
Etherification Reactions (Aryl Ether Formation)
The formation of the ethoxy group in this compound is achieved through etherification of a corresponding phenol precursor. Several methods are available for the synthesis of aryl ethers.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a well-established and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgchemistrytalk.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a deprotonated 5-chloro-2-nitrophenol (B185284) with an ethylating agent like ethyl halide.
The reaction is generally carried out by first deprotonating the phenol with a suitable base, such as sodium hydride, to form the more nucleophilic phenoxide. youtube.com This alkoxide then attacks the primary alkyl halide in an SN2 fashion. wikipedia.orgyoutube.com For this reaction to be efficient, the alkylating agent should be a primary halide, as secondary and tertiary halides are more prone to elimination side reactions. wikipedia.orgmasterorganicchemistry.com The choice of solvent is also important, with non-nucleophilic solvents like toluene, acetonitrile (B52724), or N,N-dimethylformamide being preferred to avoid competition with the desired alkoxide. chemistrytalk.org
Transition Metal-Catalyzed Etherification Methods (e.g., Ullmann, Buchwald-Hartwig type, if relevant to ethoxy group formation)
Transition metal-catalyzed reactions provide alternative routes to aryl ethers, often under milder conditions than classical methods.
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether. wikipedia.orgchemeurope.com Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. wikipedia.orggoogle.com The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org This method is particularly useful for synthesizing diaryl ethers. chemeurope.comorganic-chemistry.org
The Buchwald-Hartwig amination , while primarily known for forming carbon-nitrogen bonds, has been adapted for the synthesis of aryl ethers (C-O coupling). organic-chemistry.orgwikipedia.orglibretexts.org This palladium-catalyzed reaction couples an aryl halide with an alcohol. It serves as a valuable alternative to the harsher conditions of the Ullmann condensation. wikipedia.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.org
Nucleophilic Aromatic Substitution (SNAr) for Ethoxy Group Introduction
Nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing an ethoxy group, particularly when the aromatic ring is activated by strong electron-withdrawing groups. quizlet.comlibretexts.org For an SNAr reaction to occur, three main conditions must be met:
The aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups like a nitro group. quizlet.com
A good leaving group, usually a halide, must be present on the ring. quizlet.com
The leaving group must be positioned ortho or para to the electron-withdrawing group to allow for resonance stabilization of the intermediate Meisenheimer complex. quizlet.comlibretexts.org
In a potential synthesis of this compound, a precursor such as 1,4-dichloro-2-nitrobenzene (B41259) could react with sodium ethoxide. The nitro group at position 2 would activate the chlorine at position 4 for nucleophilic attack by the ethoxide ion. The negative charge of the resulting intermediate can be delocalized onto the nitro group, stabilizing it and facilitating the departure of the chloride leaving group. quizlet.com This method is often used in the synthesis of various substituted aromatic ethers. libretexts.org
Chlorination Reactions on Substituted Aromatic Systems
The introduction of a chlorine atom onto the aromatic ring is another key step in the synthesis of this compound.
Electrophilic Halogenation Protocols
Electrophilic aromatic halogenation is a common method for introducing a chlorine atom onto an aromatic ring. In the case of a substituted toluene derivative, the regioselectivity of the chlorination is directed by the existing substituents. For example, the chlorination of 4-nitrotoluene in the presence of iodine as a catalyst can produce 2-chloro-4-nitrotoluene. google.com The reaction is typically carried out at elevated temperatures. google.com
The directing effects of the substituents on the ring are crucial. For instance, in the chlorination of meta-nitrotoluene, the nitro group is a meta-director, while the methyl group is an ortho-para director. The outcome of the reaction depends on the relative directing power of these groups. quora.com Similarly, the chlorination of o- and p-nitrotoluenes has been studied to understand the formation of various chlorinated nitrotoluene derivatives. rsc.org
Alternative Chlorination Techniques (e.g., via Sandmeyer-type reactions if amino precursor is involved)
While direct chlorination is a primary method for introducing a chlorine atom onto an aromatic ring, alternative strategies such as the Sandmeyer reaction offer a versatile pathway, particularly when a suitable amino precursor is available. The Sandmeyer reaction facilitates the synthesis of aryl halides from aryl diazonium salts, which are typically generated from an aromatic amine. wikipedia.orgnih.gov
In the context of synthesizing this compound, a plausible precursor would be 4-ethoxy-5-methyl-2-nitroaniline. This amino compound would first undergo diazotization, a reaction with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid (such as hydrochloric acid) at low temperatures (typically 0-5 °C), to form the corresponding diazonium salt. Subsequently, the introduction of a copper(I) chloride (CuCl) catalyst promotes the displacement of the diazonium group with a chloride ion, yielding the target molecule, this compound. wikipedia.orgorganic-chemistry.org
The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org This method is advantageous as it allows for regioselective introduction of the chlorine atom, dictated by the position of the amino group in the precursor. The Sandmeyer reaction is a well-established and reliable method in organic synthesis, often providing good yields. nih.gov For instance, a similar diazotization and chlorination process is reported for the synthesis of 2-chloro-5-nitro-toluene from 2-amino-5-nitro-toluene. google.com
Modern and Green Chemistry Approaches in Synthesis
Recent advancements in chemical synthesis have emphasized the development of more efficient, environmentally benign, and sustainable methods. These principles are applicable to the synthesis of this compound.
Catalytic Methods for Selective Functionalization
Catalytic methods are at the forefront of modern synthesis, offering high selectivity and reducing waste. For the synthesis of chlorinated nitroaromatic compounds, transition metal catalysts can be employed to achieve high conversion rates and selectivity. A patented process for the preparation of 2-chloro-5-nitro-toluene involves the catalytic chlorination of m-nitrotoluene using chlorine gas and a transition metal or its salt as a catalyst. google.com This approach boasts a selectivity higher than 85%, surpassing traditional diazotization or nitration processes. The use of an iron powder catalyst has been specifically mentioned. google.com
This type of catalytic chlorination could potentially be adapted for the synthesis of this compound from a 4-ethoxy-2-nitrotoluene precursor. The key advantage lies in the direct C-H functionalization, avoiding the multi-step sequence involving an amino group.
| Catalyst System | Reactant | Product | Selectivity | Reference |
| Transition Metal/Salt | m-Nitrotoluene | 2-Chloro-5-nitro-toluene | >85% | google.com |
| Iron Powder | m-Nitrotoluene | 2-Chloro-5-nitro-toluene | High | google.com |
Microwave-Assisted and Solvent-Free Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.govnih.gov The ability of microwave irradiation to rapidly heat the reaction mixture leads to accelerated reaction rates. This technique has been successfully applied to the synthesis of various heterocyclic compounds and pharmaceutical intermediates. nih.govnih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided results, the general principles suggest it as a viable and efficient alternative to conventional heating methods.
Solvent-free, or solid-state, reactions represent another green chemistry approach that minimizes the use of volatile organic compounds. The chlorination of 4-nitrotoluene, for example, can be carried out without a solvent, which simplifies the work-up procedure and reduces environmental impact. google.comgoogle.com Combining microwave irradiation with solvent-free conditions can further enhance the green credentials of a synthetic process.
| Technique | Key Advantages | Relevant Application Example | Reference |
| Microwave-Assisted Synthesis | Reduced reaction time, improved yields | Synthesis of a benazepril (B1667978) intermediate | nih.gov |
| Solvent-Free Synthesis | Reduced use of organic solvents, simplified work-up | Chlorination of 4-nitrotoluene | google.comgoogle.com |
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. For reactions involving hazardous reagents or unstable intermediates, such as nitration, flow chemistry provides superior control over reaction parameters, minimizing risks. nih.gov
The synthesis of nitroaromatic compounds, a key feature of this compound, can be performed in a continuous flow setup. A safe and robust continuous flow platform has been reported for the nitration of furfural, which also possesses a sensitive chemical structure. nih.gov This system allows for the in situ generation of the nitrating agent, thereby avoiding the storage of explosive materials. Such a platform could be adapted for the nitration step in the synthesis of the target compound, leading to improved reproducibility and higher yields. The high level of automation in flow systems also allows for efficient process operation. nih.gov
Optimization of Reaction Conditions and Synthetic Yields
To maximize the efficiency and cost-effectiveness of any synthetic process, the optimization of reaction conditions is crucial.
Influence of Temperature, Pressure, and Reaction Time
The yield and purity of this compound are highly dependent on parameters such as temperature, pressure, and reaction time. For instance, in the chlorination of 4-nitrotoluene, the reaction temperature is preferably maintained between 50°C and 100°C, with a particularly preferred range of 60°C to 80°C. google.com The reaction can be carried out at atmospheric pressure, though elevated pressures up to 10 bar are also possible. google.com
Similarly, in the preparation of a related compound, 5-chloro-2-nitroaniline, the nitration step is carried out at a temperature of 40-100°C for 4-18 hours, while a subsequent high-pressure amination step is conducted at 90-160°C and a pressure of 1.0-10.0 MPa for 2-10 hours. google.com These examples underscore the importance of fine-tuning these parameters to achieve the desired outcome. A systematic study varying temperature, pressure, and reaction time would be necessary to determine the optimal conditions for each step in the synthesis of this compound, aiming to maximize yield while minimizing the formation of by-products. Response surface methodology is a statistical approach that can be employed to efficiently optimize these multiple interacting parameters. researchgate.net
Table of Reaction Parameters from Related Syntheses
Chemical Reactivity and Transformation of 5 Chloro 4 Ethoxy 2 Nitrotoluene
Reactions Involving the Nitro Group
The transformation of the nitro group is a cornerstone of nitroaromatic chemistry. The following sections detail the principal reactions, focusing on the reduction to amines and related species, which represents the most common and synthetically useful conversion for compounds of this class.
Selective Reduction to Amine or Hydroxylamine (B1172632) Derivatives
The selective reduction of the nitro group in 5-Chloro-4-ethoxy-2-nitrotoluene is expected to yield 5-Chloro-4-ethoxy-2-aminotoluene or the corresponding hydroxylamine. The choice of reducing agent and reaction conditions is critical to control the extent of the reduction and to avoid side reactions, such as the reduction of the chloro group (hydrodehalogenation).
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the process, which typically yields water as the only byproduct. The reaction involves gaseous hydrogen (H₂) and a metal catalyst.
The choice of catalyst is paramount for achieving high selectivity. Platinum (Pt) and palladium (Pd) are highly active catalysts for nitro group reduction. For instance, palladium on a carbon support (Pd/C) is a common choice. In a related compound, hydrogenation over 10% Pd/C at 4 atm of hydrogen pressure in methanol (B129727) was effective for reducing a nitro group without affecting a chloro substituent on the aromatic ring. mdpi.com The selectivity of these catalysts can be enhanced by the addition of inhibitors or by using specific catalyst preparations to prevent undesirable side reactions like hydrodehalogenation. For other nitroaromatic compounds, platinum-based catalysts have also demonstrated high efficiency.
Table 1: Representative Catalytic Hydrogenation Systems for Nitroarenes
| Catalyst | Substrate Example | Solvent | Conditions | Product |
|---|---|---|---|---|
| 10% Pd/C | Substituted 4-Chloro-2-nitrophenoxy derivative | Methanol | 4 atm H₂, Room Temp. | Corresponding Aniline |
This table presents data from reactions on analogous compounds to illustrate expected conditions for this compound.
Classic reduction methods using metals in acidic media are robust and widely applicable for the conversion of nitroarenes to anilines. These methods are particularly useful in laboratory-scale synthesis.
Iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a common and cost-effective system. For example, the reduction of the related compound 5-Chloro-2-nitrotoluene has been successfully carried out using iron powder and hydrochloric acid in water. guidechem.com The reaction proceeds by the gradual addition of the nitro compound to a heated suspension of iron powder.
Other metals like tin (Sn) in concentrated hydrochloric acid or zinc (Zn) in acidic or basic media can also be employed. These reactions proceed via a series of single-electron transfers from the metal surface to the nitro group.
Table 2: Metal-Mediated Reduction of 5-Chloro-2-nitrotoluene
| Reducing Agent | Acid | Solvent | Reaction Conditions | Product | Reference |
|---|
This table illustrates a specific example of a metal-mediated reduction for a closely related compound.
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include hydrazine, formic acid, ammonium (B1175870) formate, and alcohols.
For instance, the transfer hydrogenation of 2-nitrotoluene (B74249) to 2-methylaniline has been achieved using methanol as the hydrogen source over a zeolite catalyst. Palladium on carbon (Pd/C) is also an effective catalyst for transfer hydrogenation of nitroarenes using donors like methanol or sodium formate. These methods are often advantageous due to their operational simplicity and milder reaction conditions.
Electrocatalytic methods represent another modern approach. Substituted nitroarenes can be selectively reduced to anilines using a polyoxometalate redox mediator, which shuttles electrons from a cathode to the nitro compound. This technique can offer high selectivity, even for substrates with other reducible functional groups.
The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediate species. Under specific conditions, it is possible to isolate these intermediates. The typical reduction pathway is as follows:
Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂)
By carefully controlling the reducing agent and reaction conditions (e.g., pH, temperature), the reaction can be stopped at the nitroso or hydroxylamine stage. For instance, the electrochemical reduction of certain nitroarenes has been shown to yield the hydroxylamine intermediate as the main product.
Furthermore, under certain conditions, condensation reactions can occur between these intermediates. For example, the reaction of a nitroso compound with a hydroxylamine can lead to the formation of an azoxy compound (-N=N⁺(O⁻)-). Subsequent reduction of the azoxy compound can yield an azo compound (-N=N-), which can be further reduced to the corresponding amine. The formation of these condensed species is more common in reactions under neutral or basic conditions.
Condensation and Cyclization Reactions of Nitroaromatics
While reduction is the most common reaction, the nitro group can also participate in condensation and cyclization reactions, often following an initial reduction step. The resulting amine from the reduction of this compound, 5-Chloro-4-ethoxy-2-aminotoluene, is a key precursor for such reactions. This amine contains a nucleophilic amino group and can react with various electrophiles to form heterocyclic structures.
For example, the intramolecular condensation between a nitro group and an adjacent side chain can be a route to cyclic compounds, though this typically requires specific structural features not present in this compound itself. More commonly, intermolecular condensation reactions occur. For example, during the reduction of dinitrotoluenes, condensation between partially reduced intermediates can lead to the formation of dimeric species.
Reactions Involving the Chloro Substituent
The chloro substituent at the 5-position is activated towards displacement by the presence of the electron-withdrawing nitro group at the 2-position. This activation is a hallmark of nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The SNAr mechanism is a two-step process initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chloride). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of the leaving group. nih.gov The presence of the strongly electron-withdrawing nitro group ortho and para to the site of nucleophilic attack is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction. nih.gov
Table 1: Representative SNAr Reactions with Oxygen Nucleophiles
| Nucleophile | Expected Product | General Conditions |
| Sodium Methoxide (NaOCH₃) | 4-Ethoxy-5-methoxy-2-nitrotoluene | Polar aprotic solvent (e.g., DMF, DMSO), moderate temperature |
| Sodium Phenoxide (NaOPh) | 4-Ethoxy-5-phenoxy-2-nitrotoluene | Polar aprotic solvent (e.g., DMF, DMSO), moderate temperature |
The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, is another characteristic SNAr reaction. These reactions are often facile due to the high nucleophilicity of amines. The product of such a reaction would be the corresponding N-substituted 4-ethoxy-2-nitroaniline (B1294931) derivative. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, a potent nitrogen nucleophile, has been studied, indicating that such reactions proceed readily. semanticscholar.orgresearchgate.net The reaction conditions can often be tuned to control the degree of substitution, and in many cases, the reactions proceed smoothly at room temperature or with gentle heating. youtube.com
Table 2: Representative SNAr Reactions with Nitrogen Nucleophiles
| Nucleophile | Expected Product | General Conditions |
| Ammonia (NH₃) | 4-Ethoxy-2-nitro-5-aminotoluene | Alcoholic solution, elevated temperature and pressure |
| Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-4-ethoxy-2-nitrotoluene-5-amine | Aprotic solvent or excess amine, room temperature or gentle heating |
| Hydrazine (N₂H₄) | 4-Ethoxy-2-nitro-5-hydrazinyltoluene | Alcoholic solvent, room temperature |
The displacement of the chloro group by carbon nucleophiles is a valuable method for forming new carbon-carbon bonds. While less common than reactions with oxygen or nitrogen nucleophiles, activated aryl halides can react with carbanions. For instance, the reaction of halonitrobenzenes with carbanions has been observed. researchgate.net The use of cyanide as a nucleophile would lead to the formation of a benzonitrile (B105546) derivative, a versatile intermediate in organic synthesis. Similarly, reaction with a malonate ester carbanion would introduce a malonic ester moiety onto the aromatic ring, which can be further elaborated. These reactions typically require a strong base to generate the carbanion and are carried out in aprotic solvents.
Table 3: Representative SNAr Reactions with Carbon Nucleophiles
| Nucleophile | Expected Product | General Conditions |
| Sodium Cyanide (NaCN) | 4-Ethoxy-2-nitro-5-cyanotoluene | Polar aprotic solvent (e.g., DMSO, DMF), elevated temperature |
| Diethyl Malonate/Sodium Ethoxide | Diethyl (4-ethoxy-2-nitro-5-tolyl)malonate | Anhydrous alcohol, strong base (e.g., NaOEt) |
Metal-Catalyzed Cross-Coupling Reactions
In addition to SNAr reactions, the chloro group of this compound can participate in various metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group can enhance the reactivity of the aryl chloride in these transformations. nih.govorganic-chemistry.org
Suzuki Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a base. This reaction is a powerful tool for the formation of biaryl compounds. libretexts.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.org
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an arylalkyne. libretexts.orgwikipedia.orgorganic-chemistry.org
These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of carbon-based substituents.
Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Expected Product | Typical Catalytic System |
| Suzuki Coupling | Phenylboronic acid | 4-Ethoxy-2-nitro-5-phenyltoluene | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄) |
| Heck Reaction | Styrene | 4-Ethoxy-2-nitro-5-(2-phenylethenyl)toluene | Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base (e.g., Et₃N) |
| Sonogashira Coupling | Phenylacetylene | 4-Ethoxy-2-nitro-5-(2-phenylethynyl)toluene | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, amine base |
Reactions Involving the Ethoxy Group
The ethoxy group, an ether linkage, is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions or with specific ether-cleaving reagents. chemistrysteps.commasterorganicchemistry.comopenstax.orgtransformationtutoring.comlibretexts.org
The most common method for cleaving aryl alkyl ethers is treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgtransformationtutoring.comlibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (an SN2 reaction), leading to the formation of the corresponding phenol (B47542) and ethyl halide. libretexts.org
Another powerful reagent for ether cleavage is the Lewis acid boron tribromide (BBr₃). masterorganicchemistry.comnih.govorgsyn.orgmdma.chcommonorganicchemistry.comajrconline.org This reagent is particularly effective for the dealkylation of aryl ethers and often proceeds under milder conditions than strong mineral acids. nih.govorgsyn.orgmdma.chcommonorganicchemistry.com The reaction involves the formation of a complex between the ether oxygen and the boron center, followed by the cleavage of the carbon-oxygen bond. nih.gov
Table 5: Representative Reactions of the Ethoxy Group
| Reagent | Expected Product | General Conditions |
| Hydrobromic Acid (HBr) | 5-Chloro-4-hydroxy-2-nitrotoluene | Aqueous HBr, reflux |
| Boron Tribromide (BBr₃) | 5-Chloro-4-hydroxy-2-nitrotoluene | Anhydrous solvent (e.g., CH₂Cl₂), low temperature to room temperature |
Electrophilic Aromatic Substitution on the Aromatic Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The rate and position of substitution are heavily influenced by the existing substituents on the benzene (B151609) ring. longdom.org
The substituents on the this compound ring have distinct directing effects in electrophilic aromatic substitution reactions. pressbooks.pub
Ethoxy Group (-OCH2CH3): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org
Methyl Group (-CH3): This is a weak activating group and an ortho, para-director, donating electron density primarily through an inductive effect. libretexts.org
Chloro Group (-Cl): This is a deactivating group but is considered an ortho, para-director. youtube.com While it withdraws electron density inductively, it can donate a lone pair of electrons through resonance, stabilizing the intermediate carbocation at the ortho and para positions. libretexts.orgquora.com
Nitro Group (-NO2): This is a strong deactivating group and a meta-director. It strongly withdraws electron density from the ring, making electrophilic attack less favorable, particularly at the ortho and para positions. pressbooks.publibretexts.org
Table 2: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -Cl | 5 | Deactivating | Ortho, Para |
| -OCH2CH3 | 4 | Activating | Ortho, Para |
| -NO2 | 2 | Deactivating | Meta |
| -CH3 | 1 (Toluene numbering) | Activating | Ortho, Para |
This table summarizes the general directing effects of the individual substituents.
Specific studies on the halogenation, alkylation, or acylation of this compound were not found in the search results. However, based on the directing effects of the substituents, predictions can be made.
For a halogenation reaction, such as bromination, the incoming bromine electrophile would be directed primarily by the strongly activating ethoxy group. The most likely position for substitution would be ortho to the ethoxy group (position 3 or 5). However, position 5 is already occupied by a chloro group. Therefore, position 3 would be the most probable site of halogenation.
Friedel-Crafts alkylation and acylation reactions are also subject to the same directing effects. masterorganicchemistry.com However, the presence of the strongly deactivating nitro group can significantly hinder these reactions, often requiring harsh conditions or preventing the reaction altogether. A patent describing a one-pot synthesis of a related compound, 5-bromo-2-chloro-4'-ethoxy diphenylmethane, utilizes a Friedel-Crafts acylation reaction, indicating that such transformations are possible on similarly substituted rings. google.com
Theoretical and Computational Investigations of 5 Chloro 4 Ethoxy 2 Nitrotoluene
Electronic Structure and Molecular Orbital Analysis
The electronic properties of a molecule are fundamental to understanding its reactivity and behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these characteristics. A common approach involves using the B3LYP functional with a suitable basis set, such as 6-311G, to perform geometry optimization and subsequent electronic structure calculations.
HOMO-LUMO Energy Gaps and Frontier Orbital Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.
For 5-Chloro-4-ethoxy-2-nitrotoluene, the HOMO is expected to be localized primarily on the electron-rich ethoxy group and the aromatic ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the HOMO to the LUMO upon electronic excitation. While specific energy values for this compound are not available in the public domain, studies on analogous compounds like 2-chloro-4-nitrotoluene (B140621) and other substituted nitroaromatics show HOMO-LUMO gaps typically in the range of 4 to 5 eV. researchgate.netnih.gov
Table 1: Hypothetical Frontier Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap (ΔE) | - |
Note: This table is for illustrative purposes, as specific calculated data for this compound is not publicly available.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule can be visualized through charge distribution analysis and electrostatic potential maps. These tools help in identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atoms of the nitro group and the ethoxy group, along with the chlorine atom, are expected to possess negative partial charges, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the carbon atoms of the aromatic ring are likely to have positive partial charges, indicating sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. In the MEP map of this compound, regions of negative potential (typically colored in shades of red and yellow) would indicate areas with an excess of electrons, such as around the nitro and ethoxy groups, which are prone to electrophilic attack. Regions of positive potential (colored in blue) would highlight areas with a deficiency of electrons, like the hydrogen atoms, which are susceptible to nucleophilic attack. Green areas represent regions of neutral potential. researchgate.netresearchgate.net
Prediction of Spectroscopic Properties (beyond basic identification)
Computational methods can also be employed to predict the spectroscopic properties of a molecule, providing valuable insights that complement experimental data.
Vibrational Frequency Calculations (e.g., IR, Raman)
Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, specific functional groups within the molecule can be identified. For this compound, characteristic vibrational modes would include:
C-H stretching vibrations of the aromatic ring and the methyl and ethyl groups.
N-O stretching vibrations of the nitro group, which are typically strong in the IR spectrum.
C-N stretching vibrations .
C-O stretching vibrations of the ethoxy group.
C-Cl stretching vibrations .
Aromatic C=C stretching vibrations .
A comparison of the calculated and experimental spectra can help in the detailed assignment of the vibrational modes.
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | - |
| Nitro (NO₂) | Symmetric Stretch | - |
| Ethoxy (C-O) | Stretch | - |
| Chloro (C-Cl) | Stretch | - |
| Aromatic (C=C) | Stretch | - |
Note: This table is for illustrative purposes, as specific calculated data for this compound is not publicly available.
UV-Vis Absorption Spectrum Modeling
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating the UV-Vis absorption spectrum of a molecule. researchgate.net This analysis can predict the electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths. For this compound, the UV-Vis spectrum is expected to be characterized by electronic transitions involving the promotion of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals. These transitions are likely to be of the π → π* and n → π* type, originating from the aromatic system and the lone pairs of the oxygen and chlorine atoms. The presence of the chromophoric nitro group and the auxochromic ethoxy and chloro groups will influence the position and intensity of the absorption bands.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (T), allow for the in silico prediction of ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov These predictions are valuable for assigning experimental spectra and for gaining a deeper understanding of the electronic environment of the nuclei. researchgate.net
The prediction process typically involves geometry optimization of the molecule's ground state, followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netresearchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. nih.govnih.gov For aromatic compounds, functionals like B3LYP and mpw1pw91, coupled with basis sets such as 6-311+G(2d,p), have been shown to provide reliable results. nih.gov
For this compound, the predicted chemical shifts would be influenced by the electronic effects of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which would deshield the protons and carbons, particularly those in its ortho and para positions. The ethoxy group (-OCH₂CH₃) is an electron-donating group, leading to increased shielding. The chlorine atom exhibits both inductive electron-withdrawing and resonance electron-donating effects. The interplay of these influences determines the final chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-3 | 7.5 - 7.7 | s | - |
| H-6 | 7.0 - 7.2 | s | - |
| -OCH₂CH₃ | 4.0 - 4.2 | q | J = 7.0 |
| -CH₃ | 2.3 - 2.5 | s | - |
| -OCH₂CH₃ | 1.4 - 1.6 | t | J = 7.0 |
Note: These are hypothetical values based on typical substituent effects in substituted benzenes. Actual computational results may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-CH₃) | 120 - 125 |
| C-2 (C-NO₂) | 145 - 150 |
| C-3 (C-H) | 115 - 120 |
| C-4 (C-O) | 150 - 155 |
| C-5 (C-Cl) | 125 - 130 |
| C-6 (C-H) | 110 - 115 |
| -OCH₂CH₃ | 65 - 70 |
| -CH₃ | 15 - 20 |
| -OCH₂CH₃ | 14 - 16 |
Note: These are hypothetical values based on typical substituent effects in substituted benzenes. Actual computational results may vary.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies.
The reduction of aromatic nitro compounds is a fundamentally important transformation in organic chemistry. acs.org Computational studies on molecules like nitrobenzene (B124822) have detailed the mechanistic pathways, which typically involve a series of electron and proton transfers. orientjchem.org The generally accepted Haber-Lukashevich mechanism proposes the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally to the amino group.
For this compound, theoretical calculations could model this process on a catalyst surface or via chemical reagents. The presence of other substituents on the aromatic ring, such as the chloro, ethoxy, and methyl groups, would modulate the electron density at the nitro group and thereby influence the thermodynamics and kinetics of the reduction. Electron-donating groups like ethoxy and methyl are expected to decrease the reduction potential, while the electron-withdrawing chloro group would have the opposite effect. researchgate.net Quantum chemical calculations can quantify these effects by determining the energies of intermediates and transition states along the reaction coordinate.
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for substituted nitroaromatics. The high electron-withdrawing capacity of the nitro group activates the aromatic ring towards nucleophilic attack. nih.gov In this compound, the chlorine atom can act as a leaving group.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and non-covalent interactions of this compound can be explored through computational conformational analysis.
In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent forces. Computational analysis can identify and quantify these supramolecular interactions. Due to the presence of the aromatic ring, π-stacking interactions between molecules are possible. rsc.org The electron-deficient nature of the ring, caused by the nitro group, could favor interactions with electron-rich aromatic systems.
Furthermore, the presence of hydrogen atoms on the methyl and ethoxy groups, and oxygen atoms in the nitro and ethoxy groups, allows for the formation of weak C-H···O hydrogen bonds. These interactions, although individually weak, can collectively play a significant role in determining the crystal packing and the physical properties of the compound. Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize these weak interactions.
Advanced Analytical Methodologies for Research on 5 Chloro 4 Ethoxy 2 Nitrotoluene
High-Resolution Mass Spectrometry for Mechanistic and Isotopic Labeling Studies
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of 5-Chloro-4-ethoxy-2-nitrotoluene and for studying its behavior in chemical reactions. mdpi.com
Fragmentation Pathway Analysis in Reaction Studies
In mass spectrometry, the fragmentation of this compound would be expected to follow patterns characteristic of nitroaromatic compounds. The study of related nitrotoluene isomers shows that while the main fragmentation channels are often similar to nitrobenzene (B124822), the presence and position of substituents significantly influence the fragmentation pathways. acs.orgresearchgate.net For instance, the "ortho effect" observed in o-nitrotoluene, where hydrogen transfer from the methyl group to the nitro group can occur, might have a parallel in this compound, potentially involving the ethoxy group. acs.org
A primary fragmentation process for nitroaromatics is the loss of the NO₂ group, followed by the loss of NO. researchgate.net Another common pathway is the nitro-nitrite rearrangement, which can lead to the formation of various fragments. researchgate.net For this compound, key fragmentation steps would likely involve the cleavage of the C-N bond to lose the nitro group, as well as fragmentation of the ethoxy side chain. The presence of the chlorine atom would also produce a characteristic isotopic pattern in the mass spectrum, aiding in the identification of chlorine-containing fragments.
Hypothesized Fragmentation Pathways for this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Mechanism |
| 215/217 | 185/187 | NO | Nitro-nitrite rearrangement followed by loss of NO. |
| 215/217 | 169/171 | NO₂ | Direct cleavage of the C-N bond. |
| 215/217 | 187/189 | C₂H₄ | Cleavage of the ethyl group from the ethoxy moiety. |
| 187/189 | 159/161 | CO | Loss of carbon monoxide from the phenoxy cation. |
This table presents hypothesized fragmentation pathways based on the general behavior of nitroaromatic compounds.
Application of Isotopic Labeling for Tracing Reaction Mechanisms
Isotopic labeling is an indispensable technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.orgnumberanalytics.comias.ac.in In the context of this compound, isotopes such as ¹³C, ¹⁵N, ¹⁸O, or ²H (deuterium) can be incorporated into the molecule to probe various reaction pathways. wikipedia.orgresearchgate.net
For example, to study the mechanism of a nucleophilic aromatic substitution reaction where the ethoxy group is displaced, the oxygen atom of the ethoxy group could be labeled with ¹⁸O. By analyzing the products using mass spectrometry, one can determine whether the ¹⁸O atom is retained or lost, providing clear evidence for the reaction pathway. Similarly, ¹⁵N labeling of the nitro group can be used to follow its transformation in reduction or other reactions. researchgate.net Changes in the isotopic patterns of chlorinated compounds during reactions can also be monitored to understand dechlorination processes. acs.org
Examples of Isotopic Labeling Applications:
| Isotope | Labeled Position | Reaction Studied | Information Gained |
| ¹⁸O | Ethoxy group | Nucleophilic substitution | Confirms the displacement of the ethoxy group. |
| ¹⁵N | Nitro group | Reduction of the nitro group | Tracks the transformation of the nitro group to an amino group or other products. researchgate.net |
| ¹³C | Methyl group | Oxidation reactions | Determines the fate of the methyl group. |
| ²H | Aromatic ring | Electrophilic substitution | Investigates the position of electrophilic attack. |
This table provides illustrative examples of how isotopic labeling can be applied to study reactions of this compound.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Multi-dimensional NMR spectroscopy provides a powerful suite of tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the three-dimensional structure of this compound.
NOESY/ROESY for Conformational and Stereochemical Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that detect through-space interactions between protons that are in close proximity, typically within 4-5 Å. columbia.eduyoutube.com This information is crucial for determining the preferred conformation of the molecule in solution.
For this compound, NOESY or ROESY experiments can reveal the spatial relationship between the protons of the ethoxy group, the methyl group, and the aromatic protons. For instance, a cross-peak between the methylene (B1212753) protons of the ethoxy group and the aromatic proton at the adjacent position would confirm a specific orientation of the ethoxy group relative to the benzene (B151609) ring. The choice between NOESY and ROESY depends on the molecular weight of the compound; for a small molecule like this compound, NOESY is generally suitable, but ROESY can be advantageous as it always produces positive cross-peaks, avoiding the issue of zero NOE for medium-sized molecules. columbia.edu
Potential NOE/ROE Correlations in this compound:
| Interacting Protons | Expected NOE/ROE | Structural Implication |
| Ethoxy (-OCH₂CH₃) and Aromatic H | Present | Proximity of the ethoxy group to the aromatic ring, indicating a specific conformation. |
| Methyl (-CH₃) and Aromatic H | Present | Spatial arrangement of the methyl group relative to the aromatic ring. |
| Ethoxy (-OCH₂CH₃) and Methyl (-CH₃) | Possible | Indicates a conformation where these groups are spatially close. |
This table illustrates potential through-space interactions that could be observed in a NOESY or ROESY spectrum.
Heteronuclear Correlation Spectroscopy (e.g., HMQC, HMBC) for Definitive Assignments
Heteronuclear correlation experiments are essential for assigning the carbon signals in the ¹³C NMR spectrum by correlating them with their attached protons.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These 2D NMR experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comyoutube.com This allows for the unambiguous assignment of all protonated carbon atoms in this compound, such as the methyl, methylene, and aromatic CH carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.comyoutube.com HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For example, a correlation between the methyl protons and the aromatic carbons at the C2 and C6 positions would confirm the position of the methyl group. Similarly, correlations from the methylene protons of the ethoxy group to the C4 carbon would confirm the attachment of the ethoxy group.
Expected HMBC Correlations for this compound:
| Proton Signal | Correlated Carbon Signals (2-3 bonds away) | Structural Confirmation |
| Methyl (-CH₃) | Aromatic C1, C2, C6 | Position of the methyl group. |
| Methylene (-OCH₂CH₃) | Aromatic C4, C3, C5 | Attachment and orientation of the ethoxy group. |
| Aromatic H | Other aromatic carbons, carbon of the nitro group | Connectivity within the aromatic ring and to the substituents. |
This table provides examples of key long-range correlations that would be expected in an HMBC spectrum, enabling the complete structural elucidation of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound appears to be publicly available, the structures of related nitroaromatic compounds provide a basis for what to expect. rsc.orgresearchgate.netresearchgate.net
An X-ray crystallographic analysis of this compound would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the ethoxy group and the orientation of the nitro group relative to the aromatic ring in the solid state.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding, halogen bonding, or π-π stacking interactions. This information is crucial for understanding the physical properties of the solid material.
For example, the crystal structure of meta-nitroaniline reveals a nearly planar molecule, and the packing is correlated with its electro-optic properties. rsc.org A similar analysis of this compound would provide fundamental data for computational modeling and for understanding its solid-state reactivity and material properties.
Advanced Chromatographic Techniques for Purity and Isomer Analysis in Research
Chromatographic methods are indispensable for the analysis of this compound, particularly for assessing its purity and resolving it from potential isomers and byproducts.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of chemical reactions involving this compound. Its high resolution and sensitivity allow for the quantitative determination of the starting material, intermediates, and final product in a reaction mixture over time. A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. Detection is commonly performed using a UV detector set at a wavelength where the analyte has strong absorbance, which is typically in the range of 254-320 nm for nitroaromatic compounds. By injecting aliquots of the reaction mixture at different time intervals, a kinetic profile of the reaction can be constructed, enabling optimization of reaction conditions such as temperature, catalyst loading, and reaction time.
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the identification of this compound and its related impurities or byproducts, especially in complex mixtures. The gas chromatograph separates the volatile components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. The fragmentation pattern of this compound would be expected to show characteristic losses of the nitro group (NO2), the ethoxy group (OC2H5), and the chlorine atom (Cl), as well as fragments corresponding to the aromatic ring. This detailed structural information is invaluable for confirming the identity of the desired product and for identifying unknown components in the reaction mixture.
While this compound is an achiral molecule, its derivatives could be chiral if they undergo reactions that introduce a stereocenter. In such cases, or if the compound were to be used as a chiral resolving agent or in asymmetric synthesis, chiral chromatography would be the method of choice for determining enantiomeric purity. This specialized form of chromatography uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. The choice of CSP and the mobile phase composition are critical for achieving good resolution of the enantiomers. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. The ability to separate and quantify enantiomers is crucial in fields such as pharmaceutical research, where the biological activity of a drug can be highly dependent on its stereochemistry. Should research on this compound venture into the realm of stereochemistry, chiral chromatography would be an indispensable analytical tool.
Role of 5 Chloro 4 Ethoxy 2 Nitrotoluene As a Synthetic Intermediate
Precursor for Complex Organic Scaffolds and Heterocyclic Compounds
5-Chloro-4-ethoxy-2-nitrotoluene is a valuable starting material for the synthesis of intricate organic structures, particularly heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules.
The synthesis of nitrogen-containing heterocycles is a major application of nitrotoluene derivatives. The Leimgruber-Batcho indole (B1671886) synthesis, a well-established method, utilizes o-nitrotoluenes as precursors. In this process, the methyl group of a nitrotoluene is first functionalized, typically by condensation with a formamide (B127407) acetal (B89532), to form an enamine. Subsequent reductive cyclization of the nitro group leads to the formation of the indole ring. This compound is a suitable substrate for this reaction, yielding a highly substituted indole scaffold.
The general pathway involves:
Reaction of this compound with dimethylformamide dimethyl acetal (DMF-DMA) to form a β-nitroenamine.
Reductive cyclization of the intermediate, often using reducing agents like iron in acetic acid or catalytic hydrogenation, to construct the indole ring.
This methodology provides an efficient route to indoles, which are key structural motifs in many biologically active compounds. Similarly, transformations of the nitro and methyl groups can be adapted to form other heterocyclic systems like pyrroles, although this is less common.
Table 1: Potential Heterocyclic Product from this compound
| Starting Material | Reaction Type | Potential Product |
| This compound | Leimgruber-Batcho Synthesis | 6-Chloro-5-ethoxyindole |
The functional groups on this compound allow for its use in constructing more elaborate substituted benzene (B151609) rings and polyaromatic systems. The chlorine atom can be replaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck couplings) to form new carbon-carbon or carbon-heteroatom bonds.
Furthermore, the nitro group can be readily reduced to an amino group, which can then be diazotized and converted into a wide array of other substituents (e.g., -OH, -CN, -X via Sandmeyer reaction). This versatility allows chemists to strategically build complex substitution patterns on the benzene ring that might be difficult to achieve through direct electrophilic aromatic substitution.
Building Block for Fine Chemicals and Specialty Materials
The compound serves as a key intermediate in the production of various high-value chemicals, including those used in dyes, agriculture, and potentially material science.
Historically, nitroaromatic compounds are fundamental precursors in the synthesis of synthetic dyes. The primary application of this compound in this field involves its reduction to the corresponding aniline, 4-chloro-5-ethoxy-2-toluidine . This amine is a valuable diazo component.
The synthesis of azo dyes, a major class of colorants, involves two main steps:
Diazotization : The primary aromatic amine (4-chloro-5-ethoxy-2-toluidine) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures to form a diazonium salt.
Azo Coupling : The resulting diazonium salt is reacted with a coupling component (typically a phenol (B47542), naphthol, or another aromatic amine) to form the final azo dye, characterized by the -N=N- chromophore.
The specific substituents on the benzene ring of this compound (chloro, ethoxy, methyl) influence the color and properties (e.g., lightfastness) of the final dye. This makes it a useful intermediate in research aimed at developing new pigments and dyes with specific characteristics.
Table 2: Role in Dye Synthesis
| Precursor | Intermediate | Application |
| This compound | 4-chloro-5-ethoxy-2-toluidine (via reduction) | Diazo component for azo dyes and pigments |
Substituted nitrotoluenes and their derivatives are important building blocks in the synthesis of various agrochemicals, including herbicides and fungicides. The specific substitution pattern of this compound makes it a candidate for the synthesis of active ingredients in this sector. For instance, related compounds like 2-chloro-5-nitrotoluene (B86962) are known intermediates for anticoccidial drugs and organic pigments. The synthetic pathways often involve the transformation of the nitro group and/or substitution of the chlorine atom to build the final, more complex agrochemical molecule.
While direct applications in polymer science are not extensively documented, the functional groups of this compound offer potential for research in materials science. Reduction of the nitro group to an amine yields 4-chloro-5-ethoxy-2-toluidine . This diamine precursor, after further modifications, could potentially be used as a monomer in the synthesis of high-performance polymers like polyamides or polyimides. The presence of the chloro and ethoxy groups could impart specific properties such as flame retardancy, thermal stability, or altered solubility to the resulting polymer. Research in this area would focus on leveraging the molecule's unique substitution pattern to create novel materials with tailored functionalities.
Derivatization Studies to Explore Structure-Reactivity Relationships
The strategic modification of the functional groups in this compound allows for a detailed investigation into how its chemical architecture influences its reactivity. These studies are crucial for designing synthetic pathways to new and potentially useful molecules.
Systematic Chemical Modification of Functional Groups
The functional groups of this compound can be selectively targeted to create a variety of derivatives. The primary transformations involve the reduction of the nitro group, nucleophilic substitution of the chloro group, and modification of the ethoxy and methyl groups.
One of the most common derivatizations is the reduction of the nitro group to an amino group, yielding 5-Chloro-4-ethoxy-2-aminotoluene. This transformation is a critical step in the synthesis of various dyes and pharmaceutical precursors. A patented method for this reduction involves the use of zinc and acetic acid.
The chloro group is susceptible to nucleophilic aromatic substitution, particularly due to the activating effect of the electron-withdrawing nitro group positioned ortho to it. This allows for the introduction of various nucleophiles. For instance, reaction with a second equivalent of an alkoxide can lead to the displacement of the chlorine.
The ethoxy group , an ether linkage, can potentially be cleaved under harsh acidic conditions to yield a phenol. Furthermore, in a documented, albeit unintentional, synthesis, the ethoxy group itself was shown to be reactive under certain conditions, participating in a nucleophilic aromatic substitution on a related fluorinated precursor.
The methyl group presents an opportunity for oxidation to a carboxylic acid, which would yield 4-Chloro-5-ethoxy-2-nitrobenzoic acid. This transformation would introduce another valuable functional group for further synthetic manipulations.
Table 1: Examples of Systematic Chemical Modification of this compound
| Functional Group Targeted | Reagents and Conditions | Product |
| Nitro Group | Zinc, Acetic Acid | 5-Chloro-4-ethoxy-2-aminotoluene |
| Chloro Group | Sodium Ethoxide, Ethanol | 1,2-Diethoxy-5-methyl-4-nitrobenzene |
| Ethoxy Group | Strong Acid (e.g., HBr, HI) | 5-Chloro-2-nitrotoluene-4-ol |
| Methyl Group | Strong Oxidizing Agent (e.g., KMnO4) | 4-Chloro-5-ethoxy-2-nitrobenzoic acid |
Investigation of Electronic and Steric Effects on Reactivity
The reactivity of this compound is governed by the interplay of electronic and steric effects of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, especially at the ortho and para positions. The chlorine atom also has an electron-withdrawing inductive effect but can donate electron density through resonance. The ethoxy group is an electron-donating group, activating the ring towards electrophilic attack, while the methyl group is a weakly activating group.
Electronic Effects:
Steric Effects:
The arrangement of the substituents on the aromatic ring introduces steric hindrance that can influence the regioselectivity and rate of reactions. The position of the bulky ethoxy group ortho to the chloro atom can sterically hinder the approach of nucleophiles to the chlorine, potentially slowing down substitution reactions compared to a less hindered analogue. Similarly, the methyl group, while small, can exert some steric influence on the adjacent nitro group and the ortho position. In electrophilic substitution reactions, the existing substituents will direct incoming groups to the less sterically crowded positions on the ring.
Table 2: Influence of Substituents on the Reactivity of this compound
| Functional Group | Electronic Effect on Aromatic Ring | Steric Effect on Reactivity |
| Nitro (-NO2) | Strong electron-withdrawing (deactivating for electrophilic, activating for nucleophilic substitution) | Moderate steric hindrance to adjacent positions. |
| Chloro (-Cl) | Electron-withdrawing (inductive), weakly electron-donating (resonance) (deactivating overall) | Moderate steric hindrance. |
| Ethoxy (-OCH2CH3) | Electron-donating (activating for electrophilic substitution) | Significant steric hindrance due to its size and free rotation. |
| Methyl (-CH3) | Weakly electron-donating (activating for electrophilic substitution) | Minor steric hindrance. |
Environmental Transformation and Degradation Pathways of 5 Chloro 4 Ethoxy 2 Nitrotoluene
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by physical and chemical factors in the environment such as sunlight, water, and reactive environmental agents.
Photolytic Degradation Under Simulated Environmental Conditions
Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from sunlight. The presence of chromophores, such as the nitro group and the benzene (B151609) ring in 5-Chloro-4-ethoxy-2-nitrotoluene, allows the molecule to absorb light in the ultraviolet (UV) spectrum. This absorption can elevate the molecule to an excited state, making it more susceptible to reactions like bond cleavage or reaction with other molecules.
For related compounds like 2-nitrotoluene (B74249), photolysis is considered a potentially significant environmental fate process due to its strong absorption of UV light. nih.gov Similarly, studies on other chlorinated nitroaromatic compounds, such as 2-chloro-4-nitrophenol (B164951), have shown that they can be degraded via photocatalysis, a process enhanced by semiconductor materials that generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) upon light absorption. rsc.org These reactive species can then attack the aromatic ring, leading to its degradation. rsc.org
Hydrolysis Pathways (if applicable to ether or chloro group)
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of this compound, two primary sites for potential hydrolysis are the ether linkage (-O-C₂H₅) and the carbon-chlorine bond (C-Cl).
Aromatic ethers are generally resistant to hydrolysis under neutral pH conditions typical of most environmental compartments. Their cleavage usually requires strong acids and elevated temperatures, conditions not commonly found in the environment. Similarly, the carbon-chlorine bond on an aromatic ring is significantly stronger and less susceptible to hydrolysis than its aliphatic counterpart due to the partial double-bond character arising from resonance with the benzene ring.
Therefore, under typical environmental pH ranges, the direct hydrolysis of either the ethoxy group or the chloro substituent on this compound is expected to be a very slow process and thus a minor degradation pathway.
Chemical Oxidation/Reduction by Environmental Agents
The environment contains various chemical agents that can oxidize or reduce xenobiotic compounds. For this compound, the primary sites for oxidation are the methyl (-CH₃) and ethoxy (-O-CH₂CH₃) groups, while the nitro (-NO₂) group is susceptible to reduction.
Oxidation: Environmental oxidants like hydroxyl radicals (•OH), which are formed photochemically in the atmosphere and in sunlit surface waters, can initiate oxidation. The methyl group can be oxidized to a carboxylic acid, a pathway observed in the metabolism of nitrotoluenes. For instance, studies on nitrotoluene isomers in rat hepatocytes showed conversion to the corresponding nitrobenzyl alcohols and nitrobenzoic acids. nih.gov While this is a biological system, it indicates the chemical feasibility of methyl group oxidation. The ethoxy group can also be a target, potentially undergoing O-dealkylation.
Reduction: The nitro group is strongly electron-withdrawing and is readily reduced under anaerobic or reducing conditions, such as those found in anoxic sediments or groundwater. Environmental reductants can transform the nitro group sequentially to nitroso, hydroxylamino, and finally amino functionalities. This pathway is well-documented for other nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov
| Functional Group | Reaction Type | Potential Transformation Product(s) | Environmental Conditions |
|---|---|---|---|
| Nitro Group (-NO₂) | Reduction | Nitroso, Hydroxylamino, Amino derivatives | Anaerobic/reducing environments (e.g., sediments) |
| Methyl Group (-CH₃) | Oxidation | Benzyl alcohol, Benzoic acid derivatives | Aerobic environments with oxidants (e.g., •OH) |
| Ethoxy Group (-OCH₂CH₃) | Oxidation (O-dealkylation) | Phenol (B47542) derivative + Acetaldehyde | Aerobic environments with oxidants (e.g., •OH) |
Biotic Degradation Mechanisms (Microbial and Enzymatic)
Biotic degradation, mediated by microorganisms and their enzymes, is a crucial pathway for the environmental breakdown of many organic pollutants.
Microbial Transformation of Nitro Groups to Amino or Other Functionalities
The microbial transformation of the nitro group is a key step in the degradation of nitroaromatic compounds. Under both aerobic and anaerobic conditions, a wide variety of microorganisms can reduce the nitro group.
This reduction typically proceeds through a series of two-electron transfers, forming nitroso and hydroxylamino intermediates, ultimately yielding the corresponding amino compound (5-Chloro-4-ethoxy-2-aminotoluene). This pathway has been observed for numerous nitroaromatic compounds. For example, the degradation of 4-nitrotoluene (B166481) by a Mycobacterium strain proceeds through oxidation of the methyl group to a carboxylate, followed by reduction of the nitro group to a hydroxylamino group, which is then converted to protocatechuate. nih.gov In other bacteria, such as Acidovorax sp. JS42, dioxygenase enzymes can initiate the degradation of nitrotoluenes. nih.gov
The resulting amino-substituted aromatic compounds are generally more amenable to further microbial degradation, often involving enzymatic ring cleavage, than their nitro-substituted precursors.
| Parent Compound | Microorganism/Enzyme | Transformation Product(s) | Reference |
|---|---|---|---|
| 4-Nitrotoluene | Mycobacterium sp. strain HL 4-NT-1 | 4-Nitrobenzoate → 4-Hydroxylaminobenzoate → Protocatechuate | nih.gov |
| 2-Nitrotoluene | Toluene (B28343) Dioxygenase (from Pseudomonas putida) | 2-Nitrobenzyl alcohol | nih.gov |
| Nitrobenzene (B124822) | Acidovorax sp. JS42 | Growth substrate | nih.gov |
| 2,4,6-Trinitrotoluene (TNT) | Aerobic & Anaerobic Bacteria | Amino derivatives, Azoxytetranitrotoluenes | nih.gov |
Cleavage of Ether Linkages by Microorganisms
The ether linkage in this compound is another target for microbial enzymatic attack. The biological cleavage of aromatic ethers, known as O-dealkylation, is a well-established metabolic process. This reaction is often catalyzed by monooxygenase or dioxygenase enzymes.
The mechanism typically involves the enzymatic hydroxylation of the carbon atom adjacent to the ether oxygen (the α-carbon of the ethoxy group). This creates an unstable hemiacetal intermediate, which then spontaneously decomposes to yield a phenol (in this case, 5-chloro-2-nitrotoluene-4-ol) and an aldehyde (acetaldehyde). researchgate.net Various bacterial strains, including species of Rhodococcus, are known to degrade aromatic ethers via this O-dealkylation mechanism. researchgate.net Studies on the enzymatic cleavage of aryl methyl ethers by Pseudomonas species also demonstrate the capability of bacteria to perform these transformations. researchgate.net
This cleavage of the ether bond increases the polarity of the molecule and can facilitate further degradation of the resulting phenolic compound.
| Substrate | Enzyme/Organism | Reaction Type | Key Products | Reference |
|---|---|---|---|---|
| Phenetole (Ethoxybenzene) | Rhodococcus sp. Strain DEE5151 | O-dealkylation | Phenol | researchgate.net |
| p-Nitroanisole | Mouse liver/skin microsomes (Cytochrome P-450) | O-demethylation | p-Nitrophenol | nih.gov |
| Aryl methyl ethers | Pseudomonas sp. HR199 (Rieske monooxygenase) | Oxidative demethylation | Corresponding phenols | researchgate.net |
Dehalogenation Processes by Microbial Systems
Microbial degradation of chlorinated nitroaromatic compounds often involves dehalogenation as a key initial step. In aerobic conditions, some bacteria have demonstrated the ability to remove the chlorine atom from the aromatic ring. For instance, studies on similar compounds like 2-chloro-4-nitrophenol have shown that bacteria such as Burkholderia sp. can initiate degradation through reductive dehalogenation, where the chlorine atom is removed and replaced by a hydrogen atom. nih.gov This process is a crucial detoxification step, as it reduces the recalcitrance of the molecule to further microbial attack. nih.gov
The removal of the halogen can also occur after the reduction of the nitro group. In some anaerobic degradation pathways for compounds like 2-chloro-4-nitroaniline, dechlorination follows the transformation of the nitro group to an amino group. nih.gov While specific studies on this compound are limited, the established microbial dehalogenation mechanisms for analogous chlorinated nitroaromatics provide a strong indication of the likely pathways.
Ring-Cleavage Pathways and Intermediate Metabolite Identification in Environmental Context
Following initial transformations such as dehalogenation and nitro group reduction, the aromatic ring of the resulting intermediates is susceptible to cleavage by microbial dioxygenase enzymes. This is a critical step in the complete mineralization of the compound. For many aromatic compounds, the degradation pathway converges to central intermediates like catechol or substituted catechols. nih.gov These catechols then undergo ring cleavage, which can occur through ortho- or meta-cleavage pathways, leading to the formation of aliphatic acids that can be funneled into central metabolic pathways. nih.gov
The identification of intermediate metabolites is essential for elucidating these degradation pathways. For example, in the degradation of 2-chloro-4-nitrobenzoic acid by an Acinetobacter sp., intermediates such as 2-hydroxy-4-nitrobenzoic acid and 2,4-dihydroxybenzoic acid were identified, ultimately leading to catechol, which then underwent ortho-ring cleavage. nih.gov Similarly, the degradation of other chlorinated nitroaromatics has been shown to produce various intermediates, including aminonitrotoluenes and azoxytoluenes, before the ring is cleaved. dtic.mil The specific intermediates in the degradation of this compound would likely follow analogous transformations, including the reduction of the nitro group to an amino group and subsequent dehalogenation or vice versa, followed by ring-cleavage of the resulting aminophenol or catechol derivatives.
Analytical Methodologies for Environmental Fate Studies
To study the environmental fate of this compound, robust analytical methods are required for its detection in complex environmental matrices and for the identification of its degradation products.
Detection and Quantification of this compound in Environmental Matrices
The detection and quantification of nitroaromatic compounds like this compound in environmental samples such as water and soil typically involve chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods. cdc.gov
For GC analysis, various detectors can be used, including Flame Ionization Detector (FID), Electron Capture Detector (ECD), and Mass Spectrometry (MS). cdc.govcdc.gov GC-MS is particularly powerful as it provides both quantification and structural information, aiding in the unambiguous identification of the target compound. cdc.gov Sample preparation for GC analysis often involves extraction from the environmental matrix using a suitable solvent, followed by concentration and cleanup steps. synectics.net
HPLC, often coupled with an ultraviolet (UV) detector, is another widely used technique. cdc.gov It is particularly suitable for non-volatile or thermally labile compounds. The choice of the mobile phase and column is critical for achieving good separation from other components in the sample matrix.
The table below summarizes common analytical techniques used for the detection and quantification of related nitroaromatic compounds in environmental samples.
| Analytical Method | Sample Matrix | Sample Detection Limit | Percent Recovery |
| GC/FID | Workplace Air | 0.01 mg | ±11.4% |
| GC/MS | Water | 0.047 ppb | 106% |
| HPLC | Workplace Air | 0.5 mg/L | Not specified |
| GC | Water | 1.0 ppm | Not specified |
This table is based on data for toluene and other nitroaromatic compounds and is illustrative of the methods applicable to this compound. nih.gov
Identification and Characterization of Environmental Degradation Products
Identifying the transient and stable degradation products of this compound is crucial for understanding its complete environmental fate. A combination of chromatographic separation and spectroscopic detection is typically employed for this purpose.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating and identifying polar metabolites in aqueous samples. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also widely used, often after a derivatization step to make the metabolites more volatile. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about isolated degradation products, helping to confirm their identity. nih.gov The use of techniques like 2,2-dipyridyl, an inhibitor of certain ring-cleavage enzymes, can help in the accumulation of specific intermediates for easier identification. nih.gov
Environmental Fate Modeling and Persistence Assessment
Environmental fate models are computational tools used to predict the persistence and transport of chemicals in the environment. dtic.mil These models integrate data on a chemical's physical-chemical properties and its transformation rates (e.g., biodegradation, photolysis, hydrolysis) to estimate its concentration and distribution in different environmental compartments like water, soil, and air over time. dtic.mil
For this compound, a comprehensive persistence assessment would involve:
Data Collection: Gathering experimental data on its octanol-water partition coefficient (Kow), water solubility, vapor pressure, and rates of biodegradation and photolysis.
Model Selection: Choosing an appropriate environmental fate model, such as the fugacity-based models or specialized aquatic models like those developed by SRI International. dtic.mil
Simulation: Running simulations under various environmental scenarios to predict the compound's half-life in different environmental media.
Sensitivity Analysis: Identifying the key parameters that have the most significant influence on the predicted fate and persistence.
The persistence of a chemical is often characterized by its half-life (the time it takes for 50% of the initial amount to disappear). The predicted environmental concentration (PEC) derived from these models can then be compared with ecotoxicological data to assess the potential environmental risk.
Conclusion and Future Research Directions
Summary of Key Research Findings on 5-Chloro-4-ethoxy-2-nitrotoluene
Research on the chemical compound this compound has been notably limited, with a primary focus on its synthesis. The most significant finding in the available literature is a patented method for its preparation. This synthesis involves the reaction of 5-nitro-2,4-dichlorotoluene with an alkali metal ethoxide, such as sodium or potassium ethoxide. In this nucleophilic aromatic substitution reaction, one of the chlorine atoms on the benzene (B151609) ring is displaced by the ethoxy group to yield the target compound. This method provides a direct route to this specific polysubstituted nitrotoluene.
The following table provides a summary of the key identifiers and computed properties for this compound. nih.gov
| Property | Value |
| IUPAC Name | 1-chloro-2-ethoxy-5-methyl-4-nitrobenzene |
| CAS Number | 67828-40-4 |
| Molecular Formula | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol |
| XLogP3-AA | 3.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 215.0349209 g/mol |
| Monoisotopic Mass | 215.0349209 g/mol |
| Topological Polar Surface Area | 55.1 Ų |
| Heavy Atom Count | 14 |
This table is generated based on data from PubChem. nih.gov
Identification of Unexplored Areas in the Chemistry of the Compound
The chemistry of this compound remains largely uncharted territory, presenting numerous opportunities for fundamental research. Key unexplored areas include:
Reactivity Profiling: A systematic investigation of the compound's reactivity is needed. This includes exploring the selective reduction of the nitro group in the presence of the chloro and ethoxy substituents. The conditions required for such a transformation and the resulting amine's properties are unknown.
Nucleophilic Aromatic Substitution: While the synthesis of the compound involves a nucleophilic aromatic substitution, the potential for further substitutions on the ring has not been explored. The influence of the existing substituents on the regioselectivity of such reactions is a key question.
Electrophilic Aromatic Substitution: The directing effects of the chloro, ethoxy, methyl, and nitro groups on further electrophilic substitution reactions on the aromatic ring are yet to be determined experimentally.
Cross-Coupling Reactions: The chloro substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Investigating these reactions could lead to a wide range of novel derivatives with potentially interesting properties.
Photochemistry: The photochemical behavior of this nitroaromatic compound is another area ripe for investigation.
Potential for Development of Novel Synthetic Methodologies
The existing patented synthesis provides a foundational method for producing this compound. However, there is considerable scope for the development of novel and more efficient synthetic methodologies. Potential avenues for research include:
Optimization of the Existing Method: A detailed study to optimize the reaction conditions of the patented synthesis, such as solvent, temperature, and reaction time, could lead to improved yields and purity.
Alternative Synthetic Routes: Devising alternative synthetic pathways starting from different precursors could offer advantages in terms of cost, safety, and environmental impact. For instance, a route involving the nitration of a pre-functionalized toluene (B28343) derivative could be explored.
Catalytic Methods: The development of catalytic methods for the synthesis of this compound would be a significant advancement. This could involve the use of transition metal or organocatalysts to facilitate the key bond-forming reactions.
Flow Chemistry Synthesis: The application of flow chemistry could offer a safer and more scalable method for the synthesis of this nitrated compound, minimizing the risks associated with handling potentially energetic materials.
Emerging Research Opportunities in Materials Science or Advanced Organic Synthesis
While no specific applications for this compound have been reported, its structure suggests potential research opportunities in several emerging areas:
Materials Science: Nitroaromatic compounds are known to have applications in the development of nonlinear optical (NLO) materials and energetic materials. The specific substitution pattern of this compound could impart unique properties in these areas. Furthermore, its derivatives, particularly the corresponding amine, could serve as monomers for the synthesis of novel polymers with tailored thermal or optical properties.
Advanced Organic Synthesis: As a polysubstituted aromatic building block, this compound could be a valuable intermediate in the synthesis of complex organic molecules. The orthogonal reactivity of its functional groups (nitro, chloro, ethoxy) could be exploited in multi-step synthetic sequences to construct pharmaceutical or agrochemical targets. The development of synthetic routes utilizing this compound could lead to the discovery of new bioactive molecules.
Q & A
Q. What computational chemistry approaches are validated for predicting the environmental fate and degradation pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
